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Introduction
Sulfo-Cyanine3 (Sulfo-Cy3) azide is a water-soluble, bright, and photostable orange-

fluorescent dye that has become an invaluable tool for the labeling of nucleic acids.[1][2][3] Its

azide functional group allows for its efficient and specific covalent attachment to alkyne-

modified nucleic acids via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a

cornerstone of click chemistry.[4][5] The sulfonate groups on the cyanine dye core render it

highly water-soluble, which is advantageous for labeling sensitive biomolecules in aqueous

buffers without the need for organic co-solvents that can perturb their structure and function.[6]

This feature also minimizes dye aggregation, a common cause of fluorescence quenching,

leading to brighter and more stable signals.[6]

These properties make Sulfo-Cy3 azide an ideal choice for a wide range of applications in

molecular biology, diagnostics, and drug development, including fluorescence in situ

hybridization (FISH), microarray analysis, flow cytometry, and the tracking of therapeutic

oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs

(siRNAs).[6][7]

Physicochemical and Spectroscopic Properties
The key characteristics of Sulfo-Cy3 azide are summarized in the table below, providing

essential data for experimental design and data analysis.
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Property Value Reference(s)

Chemical Formula C₃₅H₄₆N₆O₁₀S₃ (free acid) [8]

Molecular Weight 806.97 g/mol (free acid) [8]

Appearance Pink solid [8]

Solubility Water, DMF, DMSO, MeOH [8]

Excitation Maximum (λex) ~553-555 nm [8][9]

Emission Maximum (λem) ~566-570 nm [8][9]

Molar Extinction Coefficient (ε)
~151,000 - 162,000

L·mol⁻¹·cm⁻¹
[8]

Fluorescence Quantum Yield

(Φ)
~0.1 [2]

Purity ≥ 90% (HPLC) [8]

Applications and Protocols
Labeling of DNA Oligonucleotides via Click Chemistry
Sulfo-Cy3 azide is widely used for the fluorescent labeling of alkyne-modified DNA

oligonucleotides for applications such as PCR probes, FISH probes, and microarray analysis.

The following protocol provides a general guideline for the copper-catalyzed click chemistry

reaction.

Experimental Workflow for DNA Oligonucleotide Labeling
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Caption: Workflow for labeling alkyne-modified DNA with Sulfo-Cy3 azide.

Protocol: DNA Oligonucleotide Labeling
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This protocol is adapted from general click chemistry labeling procedures.[10][11]

Materials:

Alkyne-modified DNA oligonucleotide

Sulfo-Cyanine3 azide

Anhydrous DMSO

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

5 mM Ascorbic acid solution (freshly prepared)

10 mM Copper(II)-TBTA stock solution in 55% DMSO

Nuclease-free water

Precipitation solution (e.g., 3% Lithium perchlorate in acetone for oligonucleotides, or

Sodium Acetate/Ethanol for larger DNA)

Purification system (HPLC or PAGE)

Procedure:

Preparation of Solutions:

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired

concentration (e.g., 100 µM).

Prepare a 10 mM stock solution of Sulfo-Cy3 azide in anhydrous DMSO.

Prepare fresh 5 mM ascorbic acid in nuclease-free water.

Reaction Setup:

In a microcentrifuge tube, combine the following in order:

Alkyne-modified oligonucleotide solution (to a final concentration of 20-200 µM)
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2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

DMSO (to a final volume of 50%)

10 mM Sulfo-Cy3 azide stock solution (1.5-fold molar excess over the oligonucleotide)

Vortex the mixture thoroughly.

Catalysis:

Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

Flush the tube with inert gas, cap it tightly, and vortex thoroughly. If precipitation occurs,

heat the vial at 80°C for 3 minutes and vortex again.[11]

Incubation:

Incubate the reaction mixture at room temperature overnight in the dark.

Purification:

Precipitation:

For oligonucleotides: Add at least a 4-fold excess volume of 3% lithium perchlorate in

acetone.[11]

For larger DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5

volumes of cold ethanol.[11]

Incubate at -20°C for at least 30 minutes.

Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the labeled nucleic

acid.

Carefully discard the supernatant.
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Wash the pellet with 70% ethanol or acetone, and centrifuge again.

Air-dry the pellet.

Chromatographic Purification: For high-purity applications, resuspend the pellet and purify

the labeled oligonucleotide by reverse-phase HPLC or denaturing polyacrylamide gel

electrophoresis (PAGE).

Labeling of RNA via Click Chemistry
Labeling RNA with Sulfo-Cy3 azide follows a similar principle to DNA labeling. This is

particularly useful for visualizing RNA in cells, studying RNA trafficking, and for applications in

drug delivery with siRNA and ASOs.[7]

Protocol: In Vitro Transcription and Labeling of RNA

This protocol involves the incorporation of an alkyne-modified nucleotide during in vitro

transcription, followed by click chemistry with Sulfo-Cy3 azide.

Materials:

Linearized DNA template with a T7 promoter

T7 RNA Polymerase

NTP mix (ATP, GTP, CTP)

Alkyne-modified UTP (e.g., 5-Ethynyluridine-5'-Triphosphate, 5-EU)

Sulfo-Cyanine3 azide

Click chemistry reagents (as for DNA labeling)

RNA purification kit

Procedure:

In Vitro Transcription with Alkyne-UTP:
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Set up a standard in vitro transcription reaction using T7 RNA polymerase.

In the NTP mix, substitute a portion of the UTP with 5-EU. The ratio of UTP to 5-EU may

need to be optimized for labeling efficiency and transcript integrity.

Incubate the reaction at 37°C for 2-4 hours.

Treat with DNase I to remove the DNA template.

Purify the alkyne-modified RNA using an RNA purification kit or phenol-chloroform

extraction followed by ethanol precipitation.

Click Chemistry Labeling of Alkyne-RNA:

Follow the click chemistry protocol described for DNA oligonucleotides (Section 1),

adapting the purification method for RNA (e.g., using RNA-specific precipitation or

purification columns).

Application in Drug Development: Labeling and Tracking
of siRNA
Fluorescently labeled siRNAs are crucial for studying their delivery, cellular uptake, and

intracellular trafficking, which are key aspects of their development as therapeutics.[7]

Protocol: Labeling of siRNA with Sulfo-Cy3 Azide

This protocol assumes the use of a commercially available alkyne-modified siRNA.

Materials:

Alkyne-modified siRNA

Sulfo-Cyanine3 azide

Click chemistry reagents (as for DNA labeling)

Reagents for cell culture and transfection
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Fluorescence microscope or flow cytometer

Procedure:

Labeling of siRNA:

Label the alkyne-modified siRNA with Sulfo-Cy3 azide using the click chemistry protocol

detailed in Section 1.

Ensure thorough purification to remove unreacted dye and catalyst, as these can be toxic

to cells.

Cellular Delivery and Imaging:

Formulate the Sulfo-Cy3-labeled siRNA with a suitable delivery vehicle (e.g., lipid

nanoparticles).

Transfect the cells of interest with the labeled siRNA complexes.

At various time points, wash the cells and visualize the intracellular localization of the

siRNA using fluorescence microscopy or quantify the uptake using flow cytometry.

Visualization of Biological Processes
Visualizing Viral RNA Synthesis
Sulfo-Cy3 azide, in conjunction with metabolic labeling using alkyne-modified nucleosides, can

be used to visualize dynamic cellular processes such as viral RNA synthesis.[12][13] In this

application, infected cells are incubated with an alkyne-modified uridine analog (e.g., 5-

ethynyluridine), which is incorporated into newly synthesized viral RNA. The cells are then

fixed, and the alkyne-tagged RNA is reacted with Sulfo-Cy3 azide via click chemistry, allowing

for the visualization of sites of viral replication.
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Caption: Workflow for visualizing viral RNA synthesis using click chemistry.

Data Summary
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The following table provides a comparative overview of Sulfo-Cy3 azide with other common

fluorescent dyes used for nucleic acid labeling.

Dye
Excitation
(nm)

Emission
(nm)

Molar
Extinction
Coefficient
(L·mol⁻¹·cm
⁻¹)

Quantum
Yield (Φ)

Key
Advantages

Sulfo-Cy3

Azide
~555 ~570 ~150,000 ~0.1

High water

solubility,

click

chemistry

compatible,

good

photostability[

6][8]

Fluorescein

(FITC)
~494 ~518 ~75,000 ~0.9

High

quantum

yield, widely

used

Alexa Fluor

555 Azide
~555 ~565 ~150,000 ~0.1

Very bright

and

photostable,

pH-

insensitive

Cy5 Azide ~649 ~670 ~250,000 ~0.2

Far-red

emission,

good for

multiplexing

Conclusion
Sulfo-Cyanine3 azide is a versatile and robust fluorescent probe for the specific and efficient

labeling of nucleic acids. Its high water solubility, brightness, and compatibility with click
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chemistry make it an excellent choice for a wide array of applications, from fundamental

molecular biology research to the development of nucleic acid-based therapeutics. The detailed

protocols and data presented in these application notes provide a comprehensive guide for

researchers to effectively utilize Sulfo-Cy3 azide in their experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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